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An objective analysis of the emerging therapeutic agent Elraglusib compared to established

chemotherapy regimens for pancreatic cancer, supported by experimental data for researchers,

scientists, and drug development professionals.

This guide provides a comprehensive comparison of the efficacy of Elraglusib (9-ING-41), a

novel Glycogen Synthase Kinase-3 Beta (GSK-3β) inhibitor, against standard-of-care

chemotherapy regimens in the treatment of pancreatic cancer. The comparison is based on

available data from clinical trials and preclinical studies, with a focus on quantitative efficacy

metrics, experimental methodologies, and underlying signaling pathways.

Executive Summary
Elraglusib, when used in combination with standard chemotherapy, has demonstrated a

statistically significant improvement in overall survival in patients with metastatic pancreatic

ductal adenocarcinoma (PDAC)[1][2]. The primary standard chemotherapy regimens for

comparison are FOLFIRINOX and a combination of gemcitabine and nab-paclitaxel. While

direct head-to-head trials of Elraglusib against FOLFIRINOX are not yet mature, this guide

presents the available data to facilitate an informed, indirect comparison. Elraglusib's

mechanism of action, which involves the inhibition of GSK-3β, suggests potential for synergy

with existing chemotherapies by modulating key cellular processes that drive tumor growth and

chemoresistance[3][4][5].
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Data Presentation: Efficacy of Elraglusib and
Standard Chemotherapy
The following tables summarize the key efficacy data from clinical trials of Elraglusib in

combination with gemcitabine/nab-paclitaxel and the pivotal trials for FOLFIRINOX and

gemcitabine/nab-paclitaxel.

Table 1: Efficacy of Elraglusib in Combination with Gemcitabine/Nab-Paclitaxel in Previously

Untreated Metastatic Pancreatic Ductal Adenocarcinoma (Actuate-1801 Trial, Phase 2)

Efficacy
Endpoint

Elraglusib +
Gemcitabine/N
ab-Paclitaxel

Gemcitabine/N
ab-Paclitaxel
Alone

Hazard Ratio
(HR) [95% CI]

p-value

Median Overall

Survival (OS)
12.5 months 8.5 months 0.62 [0.46-0.84] 0.018

12-Month Overall

Survival Rate
44.1% 22.3% - -

Median

Progression-Free

Survival (PFS)

6.9 months 5.6 months 0.90
Not Statistically

Significant

Objective

Response Rate

(ORR)

37.9% 29.3% - -

Disease Control

Rate (DCR)
53.4% 44.8% - -

Data from a prespecified subgroup analysis of patients who received at least one full cycle of

therapy.

Table 2: Efficacy of Standard First-Line Chemotherapy Regimens in Metastatic Pancreatic

Cancer
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Regimen Trial
Median Overall
Survival (OS)

Median
Progression-
Free Survival
(PFS)

Objective
Response
Rate (ORR)

FOLFIRINOX
PRODIGE 4 /

ACCORD 11
11.1 months 6.4 months 31.6%

Gemcitabine
PRODIGE 4 /

ACCORD 11
6.8 months 3.3 months 9.4%

Gemcitabine +

Nab-Paclitaxel
MPACT 8.5 months 5.5 months 23%

Gemcitabine MPACT 6.7 months 3.7 months 7%

FOLFIRINOX data is from a comparison against gemcitabine alone. Gemcitabine + Nab-

Paclitaxel data is from a comparison against gemcitabine alone.

Experimental Protocols
Actuate-1801 (Part 3B): A Phase 2 Study of Elraglusib

Study Design: An open-label, randomized phase 2 trial in patients with previously untreated

metastatic pancreatic ductal adenocarcinoma.

Patient Population: Patients with previously untreated, locally advanced or metastatic

pancreatic cancer, ECOG performance status of 0 or 1, and at least one measurable lesion

per RECIST 1.1 criteria.

Treatment Arms:

Experimental Arm: Elraglusib in combination with gemcitabine (1000 mg/m²) and nab-

paclitaxel (125 mg/m²) on days 1, 8, and 15 of each 28-day cycle. The dose of Elraglusib

was adjusted during the trial, with a recommended phase 2 dose being evaluated.

Control Arm: Gemcitabine and nab-paclitaxel alone.

Primary Endpoint: Overall Survival (OS).
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Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),

Duration of Response (DoR), and safety.

PRODIGE 4 / ACCORD 11: A Phase 3 Trial of
FOLFIRINOX

Study Design: A randomized phase 3 trial for patients with metastatic pancreatic cancer.

Patient Population: Patients with metastatic pancreatic cancer, ECOG performance status of

0 or 1, and who had not received prior chemotherapy.

Treatment Arms:

Experimental Arm (FOLFIRINOX): Oxaliplatin (85 mg/m²), leucovorin (400 mg/m²),

irinotecan (180 mg/m²), and 5-fluorouracil (400 mg/m² bolus followed by a 2,400 mg/m²

continuous infusion over 46 hours), every 2 weeks.

Control Arm: Gemcitabine (1,000 mg/m²) weekly for 7 of 8 weeks and then weekly for 3 of

4 weeks.

Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),

and safety.

Mandatory Visualizations
Signaling Pathway of Elraglusib (9-ING-41)
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Caption: Elraglusib inhibits GSK-3β, leading to downstream effects on cell survival pathways.

Experimental Workflow: Actuate-1801 Clinical Trial (Part
3B)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12411869?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening

Treatment Arms

Efficacy and Safety Assessment

Endpoints

Patients with Untreated
Metastatic PDAC

Inclusion/Exclusion Criteria Met
(ECOG 0-1, Measurable Disease)

Randomization (2:1)

Elraglusib + Gemcitabine/
Nab-Paclitaxel

Experimental

Gemcitabine/Nab-Paclitaxel
Alone (Control)

Control

Tumor Assessment
(RECIST 1.1) Adverse Event Monitoring

Survival Follow-up

Secondary Endpoints:
PFS, ORR, Safety

Primary Endpoint:
Overall Survival (OS)

Click to download full resolution via product page

Caption: Workflow of the Actuate-1801 (Part 3B) clinical trial.
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Logical Relationship: Comparison of Efficacy
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Caption: Logical structure for comparing the efficacy of Elraglusib with standard

chemotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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